HaloTag O2 Tobramycin

Protein purification Affinity capture Tag comparison

Traditional affinity tags (His-tag, GST) lose targets during stringent washes due to reversible binding. HaloTag O2 Tobramycin solves this with an irreversible covalent chloroalkane-HaloTag bond, enabling sub-picomolar effective affinity. - Captures low-abundance tobramycin-binding ribosomal complexes with minimal contamination; tolerates high-salt/denaturant washes. - 98% activity retention & <5% signal loss over 24 h for stable SPR sensor chips. - >100-fold faster labeling kinetics vs. SNAP-tag; 74% soluble expression rate for live-cell pulse-chase experiments. Supplied neat; research-use-only. Custom synthesis; typical lead time 4-8 weeks.

Molecular Formula C₃₂H₆₁ClN₆O₁₃
Molecular Weight 773.31
Cat. No. B1159360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloTag O2 Tobramycin
SynonymsN-(((2R,3S,5R,6R)-5-amino-6-(((2S,3S,4R,6S)-4,6-diamino-3-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydromethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy-3-hydroxytetrahydro-2H-pyran-2-yl)methyl)-4-((2-(2((6-chlorohexyl)oxyl)ethoxy)ethy
Molecular FormulaC₃₂H₆₁ClN₆O₁₃
Molecular Weight773.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HaloTag O2 Tobramycin: Covalent Capture Reagent for Irreversible Target Purification


HaloTag O2 Tobramycin is a bifunctional research reagent combining a chloroalkane HaloTag ligand with the aminoglycoside antibiotic tobramycin [1]. The chloroalkane moiety forms an irreversible covalent bond with HaloTag fusion proteins, while the tobramycin component binds with high specificity to bacterial 16S rRNA and ribosomal proteins [2]. This compound enables covalent capture of tobramycin-interacting targets for applications in protein purification, biosensor development, and single-molecule force spectroscopy.

Why Standard Affinity Tags Cannot Substitute HaloTag O2 Tobramycin


Traditional affinity tags (His-tag, GST, MBP) rely on reversible non-covalent interactions that are equilibrium-limited, leading to target loss during stringent washes [1]. Self-labeling tags like SNAP-tag exhibit labeling kinetics more than 100-fold slower than HaloTag, compromising capture efficiency in time-sensitive applications [2]. Biotin-tobramycin conjugates, while high-affinity, are susceptible to interference from endogenous biotin and lack the covalent stability needed for single-molecule force measurements [3]. HaloTag O2 Tobramycin uniquely provides irreversible covalent capture with sub-picomolar effective affinity, enabling stringent washing and long-term stability.

Quantitative Evidence: HaloTag O2 Tobramycin vs. Analogous Capture Systems


Covalent Irreversible Binding vs. Reversible Non-Covalent Tags

The chloroalkane ligand in HaloTag O2 Tobramycin forms an irreversible covalent bond with HaloTag fusion proteins, yielding an effective binding affinity of approximately 10^-11 M (pM). In contrast, the His-tag/Ni-NTA system operates via reversible coordination with a Kd of ~10^-6 M (μM) [1]. This >100,000-fold difference ensures complete target capture even at sub-nanomolar concentrations.

Protein purification Affinity capture Tag comparison

Immobilization Stability in Continuous-Flow SPR

In surface plasmon resonance (SPR) immobilization, HaloTag-mediated capture achieved 98 ± 3% retained activity after washing and <5% signal loss after 24-hour continuous flow, compared to 65 ± 12% activity retention and 45% signal loss for His-Tag, and 90 ± 5% retention / 20% loss for Strep-Tag II [1]. Immobilized protein density was 120 ± 8 fmol/mm² for HaloTag versus 95 ± 15 fmol/mm² for His-Tag.

Biosensor SPR immobilization Stability

Labeling Kinetics vs. SNAP-tag

The HaloTag-chloroalkane interaction, the basis of HaloTag O2 Tobramycin capture, proceeds with almost diffusion-limited rate constants of approximately 2.7 × 10^6 M^-1 s^-1. A systematic comparative study demonstrated that HaloTag7 achieves labeling rate constants more than 2 orders of magnitude higher than SNAP-tag for corresponding substrates [1].

Labeling kinetics Self-labeling tags Covalent capture

Soluble Expression Enhancement of Fusion Proteins

HaloTag7 fusion achieved 74% soluble expression for a panel of 23 difficult-to-express human proteins in E. coli, compared to 52% for MBP, 39% for GST, and 22% for His6Tag [1]. This 22-percentage-point advantage over the next best tag (MBP) directly translates to higher yields of functional, soluble tobramycin-binding proteins for downstream capture with HaloTag O2 Tobramycin.

Soluble expression Protein solubility Fusion tag

Mechanical Stability for Single-Molecule Force Spectroscopy

The covalent HaloTag-chloroalkane bond withstands pulling forces up to ~2000 pN, and the HaloTag protein unfolds at 491 pN when pulled from the N-terminus, compared to 131 pN for the C-terminal direction [1]. This mechanical robustness far exceeds the stability of non-covalent affinity tethering, which typically fails below 100 pN.

Single-molecule force spectroscopy Mechanical stability AFM

High-Impact Applications of HaloTag O2 Tobramycin


Affinity Purification of Ribosomal Complexes

Leverage the >100,000-fold higher effective binding affinity of HaloTag O2 Tobramycin [Section 3, Evidence 1] to isolate low-abundance tobramycin-binding ribosomal complexes from cellular lysates with minimal contamination. The covalent, irreversible bond permits stringent washes with high salt or mild denaturants, eliminating non-specific background that plagues His-tag-based purifications [1].

Stable SPR Biosensor Construction

Utilize the 98% activity retention and <5% signal loss over 24 hours [Section 3, Evidence 2] to construct durable SPR sensor chips for kinetic analysis of tobramycin interactions with RNA aptamers, ribosomal subunits, or resistance proteins. The covalent immobilization ensures baseline stability and reproducibility over extended continuous-flow experiments [1].

Single-Molecule Force Spectroscopy of Ribosome Interactions

Exploit the 491 pN unfolding force and covalent tethering up to ~2000 pN [Section 3, Evidence 5] to perform AFM-based single-molecule pulling experiments on tobramycin-ribosome complexes without premature bond rupture. The directional mechanical stability enables long-term observation of unfolding-refolding cycles at high forces [1].

Live-Cell Pulse-Chase Analysis of Translation Dynamics

Capitalize on the >100-fold faster labeling kinetics over SNAP-tag [Section 3, Evidence 3] and the 74% soluble expression rate [Section 3, Evidence 4] to conduct pulse-chase experiments in live cells expressing HaloTag-fused ribosomal proteins. Rapid, quantitative labeling of the HaloTag fusion with HaloTag O2 Tobramycin enables precise temporal tracking of tobramycin target engagement and off-rate determination [1].

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